2-Methyl-3-(pyrrolidin-1-yl)propanenitrile
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Overview
Description
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out at room temperature and may require a solvent like dimethyl sulfoxide (DMSO) to ensure proper mixing and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of target molecules .
Comparison with Similar Compounds
2-Methylpropanenitrile: This compound shares the nitrile group but lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
Pyrrolidine: A simpler structure with only the pyrrolidine ring, used widely in medicinal chemistry.
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: A related compound with a piperazine ring, used in the synthesis of benzimidazole derivatives.
Uniqueness: 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile is unique due to the combination of the pyrrolidine ring and the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H14N2 |
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Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-5,7H2,1H3 |
InChI Key |
JHPYFVCEACEENP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C#N |
Origin of Product |
United States |
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